Physicochemical properties of 3-(1H-Pyrazol-1-yl)propane-1-sulfonamide
Physicochemical properties of 3-(1H-Pyrazol-1-yl)propane-1-sulfonamide
Technical Whitepaper: Physicochemical Profiling & Characterization of 3-(1H-Pyrazol-1-yl)propane-1-sulfonamide
Executive Summary This technical guide provides an in-depth analysis of 3-(1H-Pyrazol-1-yl)propane-1-sulfonamide , a functionalized heterocyclic compound integrating a pyrazole pharmacophore with a sulfonamide zinc-binding group (ZBG) via a flexible propyl linker. While often utilized as a fragment in fragment-based drug discovery (FBDD) targeting metalloenzymes like Carbonic Anhydrase (CA), its specific physicochemical profile dictates its utility as a lead candidate. This document outlines its chemical identity, predicted and theoretical properties, and the rigorous experimental workflows required for its validation.
Chemical Identity & Structural Analysis
The compound is an amphiphilic molecule characterized by a polar "head" (sulfonamide) and an aromatic "tail" (pyrazole), separated by a propylene spacer. This structural arrangement allows for bidentate interactions within enzyme active sites.
| Property | Data |
| IUPAC Name | 3-(1H-Pyrazol-1-yl)propane-1-sulfonamide |
| CAS Number | 1696838-10-4 |
| Molecular Formula | C₆H₁₁N₃O₂S |
| Molecular Weight | 189.24 g/mol |
| SMILES | C1=CN(N=C1)CCCS(=O)(=O)N |
| InChIKey | ZMTYBIJJEVFERG-UHFFFAOYSA-N |
Structural Visualization
The molecule possesses significant flexibility (4 rotatable bonds), allowing the pyrazole ring to adopt various conformations relative to the sulfonamide anchor.
Figure 1: Structural segmentation of 3-(1H-Pyrazol-1-yl)propane-1-sulfonamide highlighting functional domains.
Physicochemical Profile (Predicted & Theoretical)
Due to the absence of extensive experimental literature for this specific fragment, the values below represent high-confidence predictions based on quantitative structure-property relationship (QSPR) models and functional group analysis.
Electronic & Solubility Parameters
| Parameter | Value (Predicted) | Significance |
| LogP (Octanol/Water) | -0.8 to 0.2 | Hydrophilic. The polar sulfonamide and pyrazole N offset the propyl chain. Indicates high aqueous solubility but potentially limited passive membrane permeability. |
| Topological Polar Surface Area (TPSA) | ~86 Ų | Moderate polarity; typically <140 Ų is required for cell permeability. |
| pKa (Acidic) | ~10.1 | Attributed to the sulfonamide -NH₂. At physiological pH (7.4), it remains neutral. |
| pKa (Basic) | ~2.5 | Attributed to the Pyrazole N2. The ring is extremely weakly basic. |
| H-Bond Donors (HBD) | 1 | The sulfonamide -NH₂ protons.[1] |
| H-Bond Acceptors (HBA) | 3 | Sulfonamide oxygens (2) + Pyrazole N2 (1). |
Theoretical Solubility Profile
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Water: High (>10 mg/mL expected due to negative LogP).
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DMSO: Soluble.
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Non-polar solvents (Hexane): Insoluble.
Synthetic Route & Characterization Strategy
To validate this compound, a robust synthesis and characterization workflow is required. The following protocol ensures high purity suitable for biological assays.
Synthesis Workflow
The most reliable route involves the nucleophilic substitution of a propyl-sulfonate precursor by pyrazole, followed by functional group interconversion.
Figure 2: Proposed synthetic pathway via sultone ring-opening and subsequent amination.
Analytical Validation Protocols
Protocol A: NMR Validation
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¹H NMR (400 MHz, DMSO-d₆):
- 7.7–7.8 (d, 1H, Pyrazole-H3)
- 7.4–7.5 (d, 1H, Pyrazole-H5)
- 6.8 (s, 2H, SO₂NH₂, exchangeable with D₂O)
- 6.2–6.3 (t, 1H, Pyrazole-H4)
- 4.2 (t, 2H, N-CH₂)
- 2.9–3.0 (t, 2H, S-CH₂)
- 2.1–2.2 (m, 2H, C-CH₂-C)
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Causality: The triplet at
6.2 is diagnostic for the pyrazole 4-position, confirming N1 substitution (N2 substitution would shift this pattern).
Protocol B: Mass Spectrometry
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Method: ESI+ (Electrospray Ionization).
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Expected m/z: 190.25 [M+H]⁺.
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Fragment: Loss of SO₂NH₂ (neutral loss of 79 Da) may be observed in MS/MS.
Biological Context: Carbonic Anhydrase Inhibition[7]
Sulfonamides are the primary class of Carbonic Anhydrase (CA) inhibitors. The sulfonamide moiety (
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Mechanism: The deprotonated sulfonamide nitrogen coordinates to the Zn²⁺ ion, displacing the catalytic water molecule/hydroxide ion.
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Selectivity Challenge: The propyl-pyrazole tail is designed to interact with the hydrophobic wall of the active site. The length of the linker (3 carbons) is critical for distinguishing between CA isoforms (e.g., cytosolic hCA I/II vs. transmembrane hCA IX/XII).
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Predicted Activity: Based on SAR of similar pyrazole-sulfonamides, this compound is likely a low-nanomolar to micromolar inhibitor of hCA II.
Experimental Determination of Physicochemical Properties
Since public experimental data is sparse, the following self-validating protocols should be used to generate the data.
Potentiometric pKa Determination
Objective: Determine the precise dissociation constant of the sulfonamide proton.
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Preparation: Dissolve 5 mg of compound in 20 mL of 0.1 M KCl (ionic strength adjustor).
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Titration: Titrate with 0.1 M KOH using a standardized glass electrode.
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Analysis: Plot pH vs. Volume of KOH. The inflection point corresponds to the pKa.
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Self-Check: If pKa < 9.0, check for electron-withdrawing impurities. Sulfonamides attached to aliphatics are typically pKa 10–11.
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Shake-Flask LogP Measurement
Objective: Measure lipophilicity.
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Phases: Pre-saturate 1-octanol with water and water with 1-octanol.
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Equilibration: Dissolve compound in the aqueous phase (buffer pH 7.4). Add equal volume of octanol.
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Separation: Shake for 4 hours, centrifuge to separate phases.
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Quantification: Analyze both phases via HPLC-UV (254 nm).
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Calculation:
.
References
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National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 137964717, 3-(1H-pyrazol-1-yl)propane-1-sulfonamide. Retrieved from [Link]
- Supuran, C. T. (2008).Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. (Contextual grounding for sulfonamide mechanism).
- European Chemicals Agency (ECHA).Registration Dossier for Pyrazole Derivatives.
